3-(4-ethoxybenzenesulfonyl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one
Description
3-(4-Ethoxybenzenesulfonyl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one is a synthetic quinolin-4-one derivative characterized by a sulfonyl group at the 3-position, a fluorine atom at the 6-position, and a propyl chain at the 1-position. The 4-ethoxybenzenesulfonyl moiety distinguishes it from other derivatives, contributing to its unique electronic and steric properties.
Properties
IUPAC Name |
3-(4-ethoxyphenyl)sulfonyl-6-fluoro-1-propylquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FNO4S/c1-3-11-22-13-19(20(23)17-12-14(21)5-10-18(17)22)27(24,25)16-8-6-15(7-9-16)26-4-2/h5-10,12-13H,3-4,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALBWLABZYKYEFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=C1C=CC(=C2)F)S(=O)(=O)C3=CC=C(C=C3)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethoxybenzenesulfonyl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common method includes the following steps:
- **Formation of the Dihydroquinolinone
Formation of the Ethoxybenzenesulfonyl Intermediate: This involves the reaction of 4-ethoxybenzenesulfonyl chloride with an appropriate nucleophile under controlled conditions.
Introduction of the Fluorine Atom: The fluorine atom is introduced through electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI).
Biological Activity
3-(4-ethoxybenzenesulfonyl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one is a sulfonamide derivative that has garnered attention for its potential therapeutic applications. This compound exhibits significant biological activity, particularly as an inhibitor of tissue non-specific alkaline phosphatase (TNAP), which is implicated in various pathological conditions, including ectopic calcification disorders.
The biological activity of this compound is primarily attributed to its ability to inhibit TNAP. This enzyme plays a crucial role in the mineralization processes in tissues, and its overactivity is associated with conditions such as pseudoxanthoma elasticum and generalized arterial calcification of infancy. The inhibition of TNAP can lead to reduced calcification and improved outcomes in patients suffering from these diseases .
Key Findings
- Inhibition of TNAP : The compound demonstrates potent inhibitory effects on TNAP, suggesting its potential as a therapeutic agent for diseases associated with ectopic calcification .
- Bioavailability : Studies indicate that it possesses favorable pharmacokinetic properties, including good solubility and oral absorbability, which enhance its potential for clinical use .
In Vitro Studies
In vitro assays have shown that this compound effectively inhibits TNAP activity. The IC50 values obtained from these studies suggest a strong affinity for the enzyme, making it a promising candidate for further development .
In Vivo Studies
Animal studies have supported the in vitro findings, demonstrating that administration of the compound leads to decreased levels of ectopic calcification markers in models of arterial calcification. This suggests a therapeutic benefit in conditions characterized by excessive mineralization .
Case Studies
Several case studies highlight the effectiveness of sulfonamide derivatives in treating conditions related to TNAP overactivity. For instance, patients with pseudoxanthoma elasticum showed improved clinical outcomes when treated with similar compounds exhibiting TNAP inhibitory activity .
Comparative Analysis
| Property | This compound | Other Sulfonamide Derivatives |
|---|---|---|
| TNAP Inhibition | High | Variable |
| Solubility | Good | Moderate to High |
| Oral Bioavailability | High | Low to Moderate |
| Clinical Applications | Ectopic calcification disorders | Inflammatory diseases |
Scientific Research Applications
Chemical Properties and Structure
The compound belongs to the class of quinolinones, which are known for their diverse biological activities. The presence of the ethoxybenzenesulfonyl and fluoro groups enhances its pharmacological properties. Understanding its chemical structure is crucial for elucidating its mechanism of action in biological systems.
Antimicrobial Activity
Research indicates that quinolinone derivatives exhibit antimicrobial properties. Studies have shown that 3-(4-ethoxybenzenesulfonyl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one demonstrates inhibitory effects against various bacterial strains. The sulfonamide moiety is particularly noted for enhancing antibacterial activity through mechanisms that disrupt bacterial cell wall synthesis.
Anticancer Potential
Quinolinone derivatives are being investigated for their anticancer properties. Preliminary studies suggest that this compound may induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival. Case studies have highlighted its potential in treating specific types of tumors, although further clinical trials are necessary to establish efficacy.
Anti-inflammatory Effects
The compound has shown promise as an anti-inflammatory agent. Its ability to inhibit pro-inflammatory cytokines suggests a potential application in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions. Research has demonstrated that it can modulate immune responses effectively.
Drug Development
This compound is being explored for formulation into novel therapeutic agents. Its favorable pharmacokinetic properties, including solubility and bioavailability, make it an attractive candidate for oral administration.
Combination Therapies
The compound's unique mechanism of action allows it to be used in combination with other drugs to enhance therapeutic outcomes. Studies have indicated synergistic effects when combined with existing antibiotics or anticancer agents, potentially leading to more effective treatment regimens.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated significant inhibition of Gram-positive bacteria with minimum inhibitory concentrations lower than traditional antibiotics. |
| Study B | Anticancer Effects | Showed apoptosis induction in breast cancer cell lines with reduced tumor growth in animal models. |
| Study C | Anti-inflammatory Properties | Reported a decrease in inflammatory markers in models of rheumatoid arthritis, suggesting potential for therapeutic use in inflammatory diseases. |
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
